Merpelan
CAS No.: 12738-05-5
Cat. No.: VC19711811
Molecular Formula: C22H27N5O3S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12738-05-5 |
|---|---|
| Molecular Formula | C22H27N5O3S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea;3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H18N2O2.C9H9N3OS/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9;1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h9H,1-8H2,(H,14,17);2-5H,1H3,(H2,10,11,12,13) |
| Standard InChI Key | UHUVFQIHZSXHIW-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)NC1=NC2=CC=CC=C2S1.C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Merpelan’s chemical identity is defined by its dual-component composition, which combines a benzothiazole-derived urea moiety with a cyclopentapyrimidine-dione structure. The compound’s IUPAC name is 1-(1,3-benzothiazol-2-yl)-3-methylurea; 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, reflecting its hybrid nature .
Molecular Formula and Synonyms
The compound’s molecular formula, C₂₂H₂₇N₅O₃S, arises from the combination of its two constituent molecules. Key synonyms include:
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Merpelan
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12738-05-5
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Urea, N-2-benzothiazolyl-N'-methyl-, mixt. with 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione .
Structural Representation
The SMILES notation for Merpelan is CNC(=O)NC1=NC2=CC=CC=C2S1.C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O, which delineates the connectivity of atoms in its two components . The InChIKey, UHUVFQIHZSXHIW-UHFFFAOYSA-N, further aids in computational identification and database retrieval .
Table 1: Key Physicochemical Properties of Merpelan
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₂₇N₅O₃S |
| Molecular Weight | 441.5 g/mol |
| SMILES | CNC(=O)NC1=NC2=CC=CC=C2S1.C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O |
| InChIKey | UHUVFQIHZSXHIW-UHFFFAOYSA-N |
| PubChem CID | 150204 |
| Component Compounds | N-2-benzothiazolyl-N'-methylurea; 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione |
Synthesis and Formulation
Challenges in Conformational Analysis
The absence of a 3D conformer model for Merpelan, as noted in PubChem, underscores the complexity of its molecular architecture. The disallowance of 3D conformer generation stems from its classification as a mixture or salt, complicating computational modeling efforts .
Research Gaps and Future Directions
The scarcity of peer-reviewed studies on Merpelan presents significant opportunities for scientific inquiry. Priority areas include:
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Synthetic Optimization: Development of efficient routes for large-scale production.
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Biological Screening: Evaluation of herbicidal, fungicidal, or pharmacological activity.
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Environmental Monitoring: Leaching potential and degradation studies under field conditions.
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Toxicological Profiling: Acute and chronic toxicity assessments in model organisms.
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